molecular formula C9H8N2O2 B3215277 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159832-24-2

5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3215277
CAS No.: 1159832-24-2
M. Wt: 176.17
InChI Key: OKCMKOSSQZWTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused with a pyridine ring. It has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazopyridine core .

Another approach involves multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides are reacted together in the presence of a catalyst. This method offers the advantage of generating the desired product in a single step with high efficiency .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as oxidative coupling and tandem reactions. These methods are preferred due to their high yield and cost-effectiveness. The use of transition metal catalysts, such as palladium or copper, is common in these industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the function of essential enzymes in bacterial cells, leading to cell death. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.

    Imidazo[4,5-b]pyridine: Another isomeric form with different biological activities.

    Imidazo[4,5-c]pyridine: Known for its use in various pharmaceutical applications.

Uniqueness

5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl group at the 5-position and the carboxylic acid group at the 3-position enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCMKOSSQZWTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 4
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.